molecular formula C9H7BrS2 B12559440 5-Bromo-5'-methyl-2,2'-bithiophene CAS No. 146796-00-1

5-Bromo-5'-methyl-2,2'-bithiophene

Cat. No.: B12559440
CAS No.: 146796-00-1
M. Wt: 259.2 g/mol
InChI Key: UJJLRLVKKPWBLD-UHFFFAOYSA-N
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Description

5-Bromo-5’-methyl-2,2’-bithiophene is a brominated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and materials science. The bromine and methyl groups on the thiophene rings make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-5’-methyl-2,2’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 5-methyl-2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-5’-methyl-2,2’-bithiophene may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-methyl-2,2’-bithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with extended conjugation.

    Oxidation Products: Sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of 5-Bromo-5’-methyl-2,2’-bithiophene in its applications is primarily based on its electronic properties. The bromine and methyl groups influence the electron density on the thiophene rings, affecting their reactivity and interaction with other molecules. In organic electronics, the compound’s ability to participate in π-π stacking and form extended conjugated systems is crucial for its function as a semiconductor .

Comparison with Similar Compounds

Properties

CAS No.

146796-00-1

Molecular Formula

C9H7BrS2

Molecular Weight

259.2 g/mol

IUPAC Name

2-bromo-5-(5-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C9H7BrS2/c1-6-2-3-7(11-6)8-4-5-9(10)12-8/h2-5H,1H3

InChI Key

UJJLRLVKKPWBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)Br

Origin of Product

United States

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